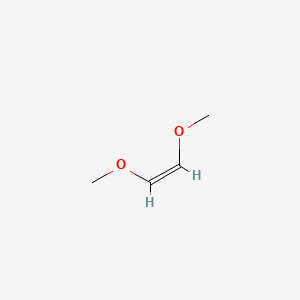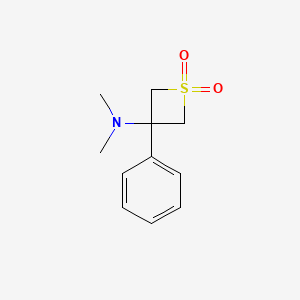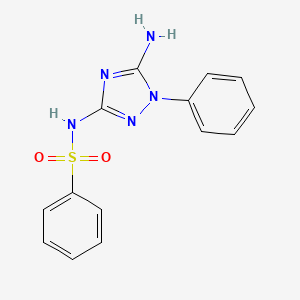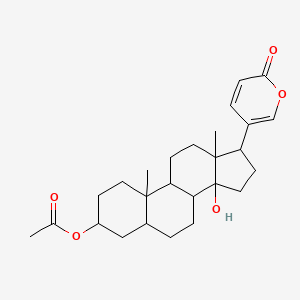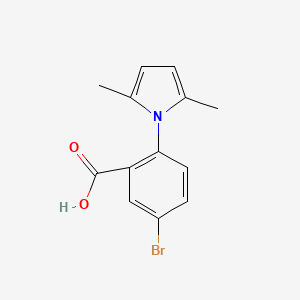![molecular formula C18H22O B14168809 1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 41388-81-2](/img/structure/B14168809.png)
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound characterized by its benzene ring substituted with prop-2-en-1-yl groups and an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene typically involves the alkylation of a benzene derivative. A common method might include:
Starting Material: A benzene derivative with suitable leaving groups.
Reagents: Prop-2-en-1-yl halides (e.g., prop-2-en-1-yl bromide).
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) to facilitate the alkylation reaction.
Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation or chromatography might be employed.
化学反应分析
Types of Reactions
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds in the prop-2-en-1-yl groups can be reduced to form saturated alkyl groups.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of prop-2-en-1-al or prop-2-enoic acid.
Reduction: Formation of propyl groups.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene may have applications in:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biochemical pathways involving benzene derivatives.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of polymers, resins, or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, altering biochemical pathways. In an industrial context, it might act as a monomer or reactant in polymerization reactions.
相似化合物的比较
Similar Compounds
1,3,5-Tri(prop-2-en-1-yl)benzene: Lacks the ether linkage, potentially altering its reactivity and applications.
1,3,5-Tri(allyl)benzene: Similar structure but with different substituents, affecting its chemical properties.
2-[(Prop-2-en-1-yl)oxy]benzene: A simpler compound with only one prop-2-en-1-yl group and an ether linkage.
Uniqueness
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene is unique due to the combination of multiple prop-2-en-1-yl groups and an ether linkage, which may confer distinct chemical properties and reactivity compared to its simpler analogs.
属性
CAS 编号 |
41388-81-2 |
|---|---|
分子式 |
C18H22O |
分子量 |
254.4 g/mol |
IUPAC 名称 |
2-prop-2-enoxy-1,3,5-tris(prop-2-enyl)benzene |
InChI |
InChI=1S/C18H22O/c1-5-9-15-13-16(10-6-2)18(19-12-8-4)17(14-15)11-7-3/h5-8,13-14H,1-4,9-12H2 |
InChI 键 |
WFLUNZJVDSSRMV-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=CC(=C(C(=C1)CC=C)OCC=C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


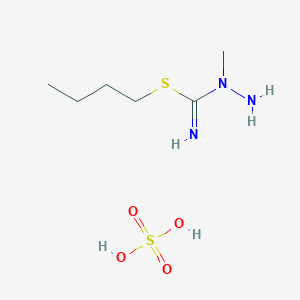
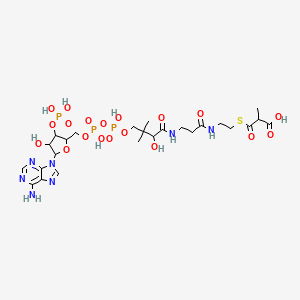
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
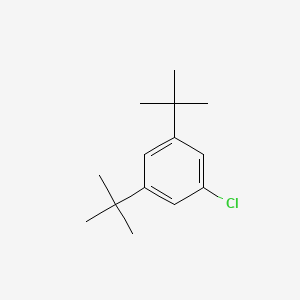
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)

